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Compound of Interest

Compound Name: Siremadlin

Cat. No.: B612089

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-phase clinical trial results for
Siremadlin (HDM201), a selective inhibitor of the p53-MDM2 interaction. The data presented is
primarily from the first-in-human, Phase | dose-escalation and expansion study
(NCT02143635) in patients with advanced wild-type TP53 solid tumors and acute leukemia.[1]

[2]

Core Mechanism of Action

Siremadlin is an orally bioavailable small molecule that inhibits the interaction between the
MDMZ2 protein and the tumor suppressor protein p53.[3][4] MDM2 is a primary negative
regulator of p53, targeting it for proteasomal degradation.[1][5] By blocking this interaction,
Siremadlin stabilizes p53, leading to the activation of p53-mediated pathways that can induce
cell-cycle arrest, apoptosis, and senescence in cancer cells with wild-type TP53.[3][5]

Signaling Pathway

The following diagram illustrates the mechanism of action of Siremadlin in restoring p53
function.
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Caption: Siremadlin inhibits MDM2, leading to p53 activation and tumor suppression.

Quantitative Data Summary

The following tables summarize the key quantitative data from the NCT02143635 clinical trial.

Table 1: Patient Demographics and Baseline
Characteristics
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Hematologic Malighancies

Characteristic Solid Tumors (nh=115)

(n=93)
Median Age, years (range) 60 (21-82) 64 (29-86)
ECOG Performance Status O-

97 (84) 78 (84)

1, n (%)
Tumor Types, n (%)
Sarcoma 35 (30)
Colorectal Cancer 14 (12)
Breast Cancer 10 (9)
Acute Myeloid Leukemia

91 (98)
(AML)
Acute Lymphoblastic Leukemia

2(2)

(ALL)

Data derived from the first-in-
human Phase | study.[1][2]

Table 2: Dosing Regimens and Recommended Doses for
Expansion (RDES)
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Recommended
. Dosing Patient Dose Range Dose for
Regimen . .
Schedule Population Explored Expansion
(RDE)
Day 1 of a 21- Solid Tumors & 250 mg
1A ) 12.5-350 mg )
day cycle Hematologic (Hematologic)
Days 1 and 8 of Solid Tumors & 120 mg (Solid &
1B ) 120-200 mg )
a 28-day cycle Hematologic Hematologic)
Days 1-14 of a Solid Tumors & ]
2A ) 1-20 mg Not Determined
28-day cycle Hematologic
Days 1-7 of a Solid Tumors & 45 mg
2C i 15-45 mg i
28-day cycle Hematologic (Hematologic)

Data from the
dose-escalation
phase of the
NCT02143635
trial.[1][6]

Table 3: Preliminary Efficacy - Overall Response Rates

(ORR) at RDEs
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Patient Population Regimen ORR (95% CI)
Solid Tumors 1B (120 mg) 10.3% (2.2-27.4)
Acute Myeloid Leukemia

1A (250 mg) 20.0% (4.3-48.1)
(AML)
Acute Myeloid Leukemia

1B (120 mg) 4.2% (0.1-21.1)
(AML)
Acute Myeloid Leukemia

2C (45 mg) 22.2% (8.6-42.3)

(AML)

Cl: Confidence Interval.
Efficacy data based on

investigator assessment.[1][6]

[7]

Table 4: Common Grade 3/4 Treatment-Related Adverse
Events (TRAES)
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Hematologic Malighancies

Adverse Event Solid Tumors (nh=115)
(n=93)

Any Grade 3/4 TRAE 45% 71%
Thrombocytopenia 17% 34%
Neutropenia 12% 31%
Anemia 8% 20%
Febrile Neutropenia 2% 15%
Nausea 4% 1%
Vomiting 3% 1%
Tumor Lysis Syndrome 0% 24%

Data reflects the most common
Grade 3/4 TRAEs observed

across all dosing regimens.[1]

[2][6]

Experimental Protocols

Detailed experimental protocols were not fully disclosed in the primary publications. The
following descriptions are based on the information provided and standard methodologies for
clinical trials.

Patient Eligibility and TP53 Status Determination

e Inclusion Criteria: Patients aged =18 years with an ECOG performance status of 0-2 and
histologically confirmed advanced solid or hematologic malignancies with wild-type TP53
status were enrolled.[8] Patients with solid tumors were required to have treatment-refractory
disease, while those with hematologic malignancies had relapsed/refractory or were
unsuitable for standard induction therapy.[8]

e TP53 Sequencing: Wild-type TP53 status was a key inclusion criterion. While the specific
sequencing protocol was not detailed, standard practice for clinical trials involves Next-
Generation Sequencing (NGS) of DNA extracted from tumor tissue or bone marrow aspirate.
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[9][10] This analysis typically covers all coding exons of the TP53 gene to detect single
nucleotide variants and small insertions/deletions.[9]

Dose Escalation and RDE Determination

A Bayesian logistic regression model with escalation with overdose control (EWOC) was used
to guide dose escalation.[11] The primary endpoint for dose escalation was the incidence of
dose-limiting toxicities (DLTs) during the first cycle of treatment. The Recommended Dose for
Expansion (RDE) was determined by investigators and the sponsor based on the probability of
DLTs and all available safety, efficacy, pharmacokinetic (PK), and pharmacodynamic (PD) data.

[2]

Pharmacokinetic (PK) Analysis

o Sample Collection: Plasma and blood samples were collected pre-dose and at specified time
points post-dose, depending on the treatment regimen.[12]

o Analytical Method: Plasma concentrations of Siremadlin were determined using a validated
liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12]

o Parameter Derivation: PK parameters, including Cmax (maximum observed concentration)
and AUClast (area under the concentration-time curve from time O to the last measurable
concentration), were derived by non-compartmental analysis.[13]

Pharmacodynamic (PD) Analysis

o Biomarker: Growth/differentiation factor-15 (GDF-15), a known p53 target gene, was used as
a pharmacodynamic biomarker to confirm target engagement.[1]

e Methodology: Changes in GDF-15 levels in the blood from baseline were measured.[12] This
is typically performed using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). A
general ELISA protocol involves coating a microplate with a capture antibody, adding patient
samples, followed by a biotinylated detection antibody, and a streptavidin-HRP conjugate for
colorimetric detection.[14]

Clinical Response Assessment
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e Solid Tumors: Tumor response was assessed according to the Response Evaluation Criteria
in Solid Tumors version 1.1 (RECIST 1.1).[1][2] This involves measuring the longest
diameter of target lesions and assessing non-target lesions and new lesions.

o Acute Myeloid Leukemia (AML): Response in AML patients was evaluated based on the
International Working Group (IWG) for AML criteria.[6][15] These criteria include assessment
of bone marrow blasts, peripheral blood counts (neutrophils and platelets), and evidence of
extramedullary disease.[3][6]

Visualizations
Clinical Trial Workflow

The diagram below outlines the workflow of the first-in-human Phase | study of Siremadlin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b612089#early-phase-clinical-trial-results-for-
siremadlin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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